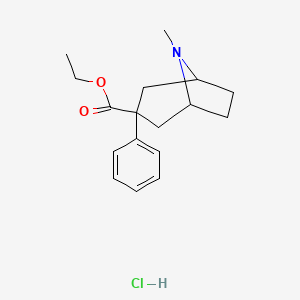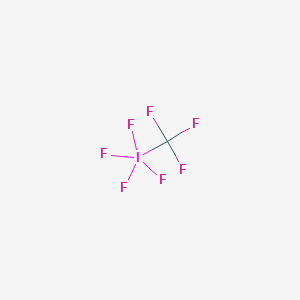
Tetrafluoro(trifluoromethyl)iodine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tetrafluoro(trifluoromethyl)iodine is a hypervalent iodine compound that has gained significant attention in the field of organic chemistry. This compound is known for its ability to introduce trifluoromethyl groups into various organic molecules, which can significantly alter their chemical and physical properties. The incorporation of fluorine atoms into organic compounds can enhance their metabolic stability, lipophilicity, and overall bioactivity, making this compound a valuable reagent in drug discovery and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Tetrafluoro(trifluoromethyl)iodine can be synthesized through various methods, including the reaction of iodine with trifluoromethylating agents. One common approach involves the use of Selectfluor, a commercially available fluorinating reagent, which reacts with iodine(III) precursors to form iodine(V) fluorides . This method is advantageous due to its mild reaction conditions and high yields.
Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The use of Selectfluor and other fluorinating agents allows for efficient and scalable production of this compound, which is essential for its application in various fields.
Análisis De Reacciones Químicas
Types of Reactions: Tetrafluoro(trifluoromethyl)iodine undergoes several types of chemical reactions, including:
Oxidation: The compound can participate in oxidation reactions, where it acts as an oxidizing agent.
Reduction: It can also undergo reduction reactions, although these are less common.
Common Reagents and Conditions: Common reagents used in reactions with this compound include Selectfluor, trifluoromethyl hypofluorite, and bromine trifluoride . These reactions typically occur under mild conditions, making them suitable for a wide range of substrates.
Major Products: The major products formed from reactions involving this compound are trifluoromethylated organic compounds. These products are valuable in various applications, including pharmaceuticals and agrochemicals .
Aplicaciones Científicas De Investigación
Tetrafluoro(trifluoromethyl)iodine has numerous scientific research applications, including:
Mecanismo De Acción
The mechanism by which tetrafluoro(trifluoromethyl)iodine exerts its effects involves the transfer of a trifluoromethyl group to an organic substrate. . The molecular targets and pathways involved in this process depend on the specific substrate and reaction conditions.
Comparación Con Compuestos Similares
Difluoroiodotoluene: Another hypervalent iodine compound used for fluorination reactions.
Fluoroiodane: A reagent used for electrophilic fluorination.
Trifluoromethyl hypofluorite: A strong fluorinating agent.
Uniqueness: Tetrafluoro(trifluoromethyl)iodine is unique due to its ability to introduce trifluoromethyl groups under mild conditions, making it a versatile and valuable reagent in various fields. Its stability and ease of handling further enhance its applicability compared to other similar compounds .
Propiedades
Número CAS |
38091-67-7 |
|---|---|
Fórmula molecular |
CF7I |
Peso molecular |
271.904 g/mol |
Nombre IUPAC |
tetrafluoro(trifluoromethyl)-λ5-iodane |
InChI |
InChI=1S/CF7I/c2-1(3,4)9(5,6,7)8 |
Clave InChI |
FGRHHOLHOUUXSR-UHFFFAOYSA-N |
SMILES canónico |
C(F)(F)(F)I(F)(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


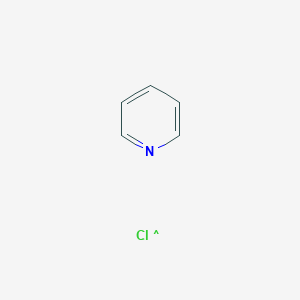
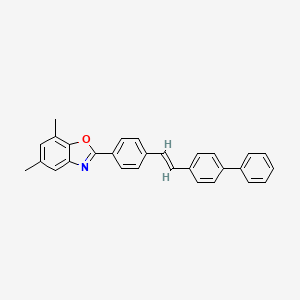
![1,1'-[Ethane-1,2-diylbis(oxy)]bis(4-azidobenzene)](/img/structure/B14658136.png)
![1-[(1-Butoxy-3-chloropropan-2-YL)oxy]-3-chloropropan-2-OL](/img/structure/B14658147.png)

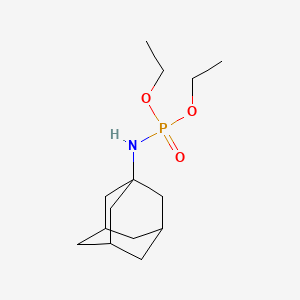
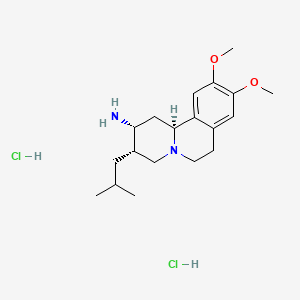
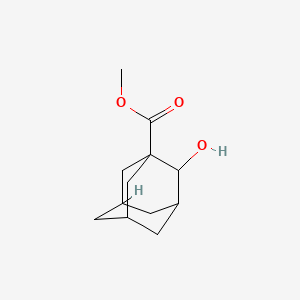
![5'-O-[(4-Methoxyphenyl)(diphenyl)methyl]uridine](/img/structure/B14658178.png)
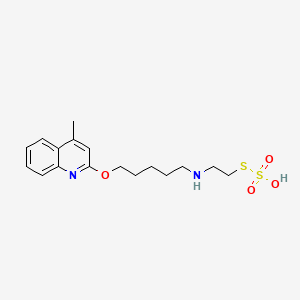
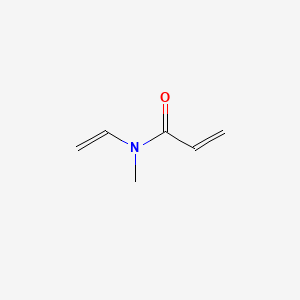
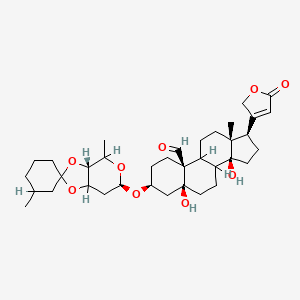
![2H-4,7-Methanocyclohepta[d][1,3]thiazole](/img/structure/B14658198.png)
